molecular formula C9H14ClNO B6252747 2-(aminomethyl)-4,6-dimethylphenol hydrochloride CAS No. 93117-60-3

2-(aminomethyl)-4,6-dimethylphenol hydrochloride

Cat. No.: B6252747
CAS No.: 93117-60-3
M. Wt: 187.66 g/mol
InChI Key: LFUSXLQAHZAUCV-UHFFFAOYSA-N
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Description

2-(aminomethyl)-4,6-dimethylphenol hydrochloride is an organic compound with a phenolic structure, characterized by the presence of an aminomethyl group at the second position and two methyl groups at the fourth and sixth positions. This compound is often used in various chemical reactions and has applications in scientific research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(aminomethyl)-4,6-dimethylphenol hydrochloride typically involves the reaction of 4,6-dimethylphenol with formaldehyde and ammonia under acidic conditions to form the aminomethyl derivative. The reaction is usually carried out in a solvent such as methanol or ethanol, and hydrochloric acid is added to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(aminomethyl)-4,6-dimethylphenol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The aminomethyl group can be reduced to form primary amines.

    Substitution: The phenolic hydrogen can be substituted with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Primary amines.

    Substitution: Alkylated or acylated phenols.

Scientific Research Applications

2-(aminomethyl)-4,6-dimethylphenol hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(aminomethyl)-4,6-dimethylphenol hydrochloride involves its interaction with various molecular targets. The phenolic group can participate in hydrogen bonding and electron transfer reactions, while the aminomethyl group can interact with nucleophiles and electrophiles. These interactions can modulate biological pathways and chemical reactions, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(aminomethyl)-4,6-dimethylphenol
  • 4,6-dimethylphenol
  • 2-(aminomethyl)phenol

Uniqueness

2-(aminomethyl)-4,6-dimethylphenol hydrochloride is unique due to the presence of both the aminomethyl and dimethyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

93117-60-3

Molecular Formula

C9H14ClNO

Molecular Weight

187.66 g/mol

IUPAC Name

2-(aminomethyl)-4,6-dimethylphenol;hydrochloride

InChI

InChI=1S/C9H13NO.ClH/c1-6-3-7(2)9(11)8(4-6)5-10;/h3-4,11H,5,10H2,1-2H3;1H

InChI Key

LFUSXLQAHZAUCV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)CN)O)C.Cl

Purity

95

Origin of Product

United States

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